molecular formula C10H8FNO2 B6262596 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one CAS No. 1017386-68-3

7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one

Cat. No.: B6262596
CAS No.: 1017386-68-3
M. Wt: 193.17 g/mol
InChI Key: QPEUMKYVFQOKDD-UHFFFAOYSA-N
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Description

7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one is a fluorinated quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 7-fluoro-3-(hydroxymethyl)aniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of a strong acid like sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of fluorinated quinoline derivatives often involves large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and pH. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-chloro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one: Similar structure but with a chlorine atom instead of fluorine.

    7-bromo-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one: Similar structure but with a bromine atom instead of fluorine.

    7-iodo-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one enhances its biological activity and stability compared to its halogenated counterparts. Fluorine’s high electronegativity and small size contribute to the compound’s unique properties, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1017386-68-3

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

7-fluoro-3-(hydroxymethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H8FNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-4,13H,5H2,(H,12,14)

InChI Key

QPEUMKYVFQOKDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C(=C2)CO

Purity

95

Origin of Product

United States

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